molecular formula C14H20BrNO3 B1412358 Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2202710-79-8

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No.: B1412358
CAS No.: 2202710-79-8
M. Wt: 330.22 g/mol
InChI Key: VFSLWSBLMKAGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate typically involves the following steps:

    Formation of the hydroxyethylamino intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable amine to form the hydroxyethylamino intermediate.

    Esterification: The intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include sodium azide and potassium cyanide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of bromophenyl and hydroxyethylamino groups on biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic binding sites, while the hydroxyethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(1-phenyl-2-hydroxyethylamino)acetate: Lacks the bromine atom, which can affect its reactivity and biological activity.

    Tert-butyl 2-(1-(4-chlorophenyl)-2-hydroxyethylamino)acetate: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties.

Uniqueness

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is unique due to the presence of the bromine atom, which can enhance

Properties

IUPAC Name

tert-butyl 2-[[1-(4-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLWSBLMKAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.